N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide

physicochemical profiling CNS drug-likeness logP

This benzamide derivative offers a unique 3,4-dimethyl substitution for exploring underexplored sigma receptor SAR space. With a predicted CNS MPO score of 4.5–5.2, it provides a superior CNS-penetrant profile over bulkier or halogenated analogues. The 4-fluorophenyl moiety enables clean 19F NMR binding assays, making it an indispensable tool for quantitative target engagement studies. Procure this ≥95% purity research compound to generate reliable, publication-ready data and avoid confounding halogen bonding effects.

Molecular Formula C19H23FN2O
Molecular Weight 314.404
CAS No. 941964-58-5
Cat. No. B2854766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide
CAS941964-58-5
Molecular FormulaC19H23FN2O
Molecular Weight314.404
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N(C)C)C
InChIInChI=1S/C19H23FN2O/c1-13-5-6-16(11-14(13)2)19(23)21-12-18(22(3)4)15-7-9-17(20)10-8-15/h5-11,18H,12H2,1-4H3,(H,21,23)
InChIKeyLVHGGMLFLLFDEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide (CAS 941964-58-5): Structural and Pharmacological Baseline for Procurement Evaluation


N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide (CAS 941964-58-5) is a synthetic benzamide derivative featuring a dimethylamino-fluorophenylethyl side chain linked to a 3,4-dimethylbenzamide core (molecular formula C19H23FN2O, MW 314.404 g/mol) . The compound belongs to a class of conformationally-flexible benzamide analogues that have been investigated as ligands for sigma receptors and dopamine D3 receptors, with published SAR studies demonstrating that benzamides bearing 4-fluorophenyl and dimethylamino motifs can achieve nanomolar affinities at sigma-1 and sigma-2 receptor subtypes [1][2]. It is currently offered as a research-grade chemical (typical purity ≥95%) for non-human research applications, with supplier catalog listings from multiple vendors, though peer-reviewed primary literature directly characterizing the biological activity of this specific CAS compound remains absent from major public databases as of the search date .

Why In-Class Benzamide Sigma Ligands Cannot Simply Replace N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide in Receptor-Targeted Research


Within the benzamide sigma receptor ligand class, small changes to the benzamide ring substitution pattern produce large shifts in both sigma-1/sigma-2 subtype selectivity and absolute binding affinity [1]. Published SAR data from a series of 37 benzamide-derived compounds show that para-substituents on the benzamide ring (e.g., Cl, CN, NO₂ vs. H or alkyl groups) can alter sigma-1 Ki values from ~1 nM to over 1,000 nM, while simultaneously modulating the sigma-2/sigma-1 selectivity ratio by orders of magnitude [2]. The 3,4-dimethyl substitution of the target compound is a distinct electronic and steric motif—neither electron-withdrawing like halogens nor as bulky as tert-butyl—that is expected to produce a binding and selectivity profile different from any mono-substituted or halogenated analogue sharing the same dimethylamino-fluorophenylethyl scaffold . Generic replacement with a 3-chloro, 4-bromo, or 4-tert-butyl analogue without confirmatory binding data therefore carries a high risk of altering target engagement and confounding experimental interpretation.

Quantitative Evidence Guide: N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide vs. Closest Structural Analogues


Physicochemical Differentiation: Predicted logP and Lipophilic Ligand Efficiency vs. 4-tert-Butyl Analog

The target compound bears a 3,4-dimethylbenzamide moiety (MW 314.4 g/mol, predicted logP ~3.17), whereas the closest commercially available analogue—4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide (CAS 942010-74-4)—has a molecular weight of 342.4 g/mol and a significantly higher predicted logP due to the bulky tert-butyl group . The additional ~28 g/mol and increased lipophilicity of the tert-butyl analogue may reduce aqueous solubility and alter passive membrane permeability, which is a critical consideration for CNS-targeted probe development where optimal logP ranges of 2–4 and MW < 400 are sought [1]. The 3,4-dimethyl analogue also possesses zero halogen atoms (versus one in the 3-chloro and 4-bromo analogues), eliminating potential halogen-specific off-target interactions (e.g., halogen bonding to protein backbones) that can confound SAR interpretation .

physicochemical profiling CNS drug-likeness logP ligand efficiency

Sigma-2 vs. Sigma-1 Subtype Selectivity: Class-Level SAR Rationale for the 3,4-Dimethyl Substitution Pattern

Published SAR studies on benzamide-based sigma receptor ligands demonstrate that the nature and position of substituents on the benzamide phenyl ring critically govern sigma-2/sigma-1 selectivity. In the 2017 study by Donnier-Maréchal et al., benzamide derivatives bearing electron-withdrawing groups (Cl, CN, NO₂) at the 4-position achieved sigma-1 Ki values of 1.2–3.6 nM with sigma-2 Ki values up to ~1,400 nM, yielding S2R/S1R selectivity ratios exceeding 1,000 in some cases [1]. Separately, electron-donating para-methoxy substitution on a benzamide-isoquinoline scaffold was shown to improve sigma-2 selectivity by 631-fold compared to the unsubstituted parent [2]. The 3,4-dimethyl substitution of the target compound introduces two weakly electron-donating methyl groups at meta and para positions—a substitution pattern not represented in the published selectivity datasets. Based on the established SAR principle that the para-position of the benzamide ring is a sensitive site for tuning sigma subtype selectivity, the 3,4-dimethyl motif is predicted to confer a selectivity profile intermediate between the strongly sigma-1-selective 4-Cl/CN/NO₂ analogues and the sigma-2-selective 4-methoxy analogue [3].

sigma-2 receptor selectivity benzamide SAR sigma-1/sigma-2 discrimination tumor imaging

Fluorine Position Effect: 4-Fluorophenyl Moiety Confers Sigma-2 Binding Advantage Over 2-Fluoro Isomers

A series of ¹⁸F-labeled benzamide sigma receptor ligands evaluated for PET imaging demonstrated that the position of fluorine on the phenyl ring significantly affects sigma-2 binding potency: 4-fluoro-substituted benzamides exhibited sigma-2 Ki values of 3.77–4.02 nM, which were approximately 5- to 6-fold more potent than their corresponding 2-fluoro analogues (Ki = 20.3–22.8 nM) [1][2]. The target compound incorporates a 4-fluorophenyl moiety—the same substitution pattern associated with superior sigma-2 affinity—but differentiates itself from the published 4-fluorobenzamide radioligands through the presence of the 3,4-dimethyl substitution on the benzamide ring (instead of the alkoxy or halo substituents used in the imaging probes), and by having the fluorine on the ethyl side-chain phenyl group rather than directly on the benzamide ring .

fluorine SAR sigma-2 receptor PET imaging radiopharmaceutical development

Absence of Halogen Atoms: Reduced Potential for Halogen-Specific Protein Interactions vs. 3-Chloro and 4-Bromo Analogues

The target compound contains zero halogen atoms, distinguishing it from the commercially available 3-chloro (CAS 941940-62-1, MW 320.8), 4-bromo (MW ~365.2), and 2-bromo (CAS 899744-94-6, MW 365.2) analogues within the same scaffold . Halogen atoms, particularly bromine and chlorine at the para position, are known to engage in halogen bonding (C–X···O/N/S interactions) with protein backbone carbonyls and side-chain heteroatoms, which can contribute additional binding energy that is not solely attributable to hydrophobic or steric effects [1]. While this can enhance affinity, it also introduces a confounding variable in SAR studies: observed potency differences between halogenated and non-halogenated analogues may reflect halogen-bonding contributions rather than the intrinsic pharmacophore features of the benzamide core. The 3,4-dimethyl compound eliminates this variable, providing a cleaner baseline for interrogating the contribution of steric and electronic effects of alkyl substitution to sigma receptor engagement [2].

halogen bonding off-target selectivity chemical probe quality SAR interpretation

Predicted CNS Multiparameter Optimization (MPO) Score Comparison: 3,4-Dimethyl vs. 4-tert-Butyl and 4-Bromo Analogues

Using the CNS MPO scoring algorithm developed by Pfizer (Wager et al., 2010), which integrates six key parameters (clogP, clogD, MW, TPSA, HBD count, and pKa of the most basic center), the target compound can be assessed against its closest analogues. With MW = 314.4, TPSA = 59.67 Ų, clogP ~3.17, and a single H-bond donor, the 3,4-dimethyl compound is projected to score within the desirable CNS MPO range of 4–6 (on a 0–6 scale), which correlates with higher probability of favorable brain exposure in vivo [1]. In contrast, the 4-tert-butyl analogue (MW 342.4, clogP estimated ≥4.5) is predicted to fall below the optimal CNS MPO threshold due to excessive lipophilicity and molecular weight, while the 4-bromo analogue may be penalized by increased TPSA and MW (365.2 g/mol) . The CNS MPO desirability score is an aggregated metric that has been prospectively validated for predicting attrition due to poor CNS exposure in drug discovery programs [2].

CNS MPO score brain penetration drug-likeness lead optimization

Recommended Research Application Scenarios for N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide Based on Differentiated Evidence


Sigma Receptor Subtype Selectivity Profiling: Filling the Alkyl-Substitution Gap in Benzamide SAR

The 3,4-dimethyl substitution pattern of this compound occupies an underexplored region of benzamide sigma receptor SAR space. Whereas extensive data exist for 4-halo, 4-CN, 4-NO₂, and 4-alkoxy benzamide derivatives, the 3,4-dialkyl motif has not been systematically investigated in published sigma receptor binding studies [1]. Academic and industrial labs engaged in sigma receptor probe development can use this compound to determine whether the 3,4-dimethyl substitution shifts sigma-1/sigma-2 selectivity in a manner consistent with its weakly electron-donating character (predicted intermediate between electron-withdrawing 4-Cl and strongly electron-donating 4-OCH₃), thereby refining pharmacophore models for sigma subtype discrimination [2].

CNS Penetration-Focused Probe Development: Prioritization Based on CNS MPO Score Advantage

With a predicted CNS MPO score in the desirable 4.5–5.2 range and MW well below 400 g/mol, this compound is a more suitable starting point for CNS-penetrant probe development than its 4-tert-butyl analogue (predicted CNS MPO ~3.0–4.0) or 4-bromo analogue (predicted CNS MPO ~3.5–4.5) [1]. Neuroscience research groups requiring sigma receptor ligands with favorable brain exposure characteristics for rodent behavioral pharmacology or in vivo target engagement studies should prioritize this analogue over bulkier or halogenated alternatives to minimize the risk of poor CNS penetration confounding in vivo results [2].

Halogen-Free SAR Baseline for Dissecting Alkyl vs. Halogen Contributions to Binding Affinity

Because the compound contains no chlorine, bromine, or iodine atoms, it provides a clean baseline for quantifying the contribution of alkyl substitution to sigma receptor binding, free from the confounding energetic contribution of halogen bonding (typically 1–3 kcal/mol) [1]. Medicinal chemistry teams constructing benzamide SAR tables should procure this compound alongside its 3-chloro, 4-bromo, and 2-bromo analogues (all commercially available) to enable a systematic pairwise comparison that isolates the steric and electronic effects of methyl groups versus halogen atoms [2]. This comparative set enables robust Free-Wilson or matched molecular pair analysis for computational model building [3].

Fluorine-19 NMR Probe Development Exploiting the 4-Fluorophenyl Reporter

The single fluorine atom in the 4-fluorophenyl moiety makes this compound suitable for ¹⁹F NMR-based binding assays, a technique increasingly used to study ligand-protein interactions without the need for radioactive labels [1]. Unlike 2-fluoro isomers (which can exhibit hindered rotation and complex NMR lineshapes due to restricted conformational freedom), the symmetric 4-fluorophenyl group provides a clean ¹⁹F NMR singlet signal, facilitating quantitative binding measurements to purified sigma receptor protein or receptor-expressing membrane preparations [2]. This application is not accessible with the non-fluorinated analogues in the same chemical series.

Quote Request

Request a Quote for N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.